molecular formula C9H3Cl2F3 B13190328 1,4-Dichloro-2-(trifluoroprop-1-YN-1-YL)benzene

1,4-Dichloro-2-(trifluoroprop-1-YN-1-YL)benzene

Cat. No.: B13190328
M. Wt: 239.02 g/mol
InChI Key: NOXCUMXJJIAPMW-UHFFFAOYSA-N
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Description

1,4-Dichloro-2-(trifluoroprop-1-YN-1-YL)benzene is a chemical compound with the molecular formula C9H3Cl2F3. It is characterized by the presence of two chlorine atoms and a trifluoropropynyl group attached to a benzene ring. This compound is primarily used in research and development, particularly in the fields of pharmaceuticals and organic chemistry .

Preparation Methods

The synthesis of 1,4-Dichloro-2-(trifluoroprop-1-YN-1-YL)benzene typically involves the reaction of 1,4-dichlorobenzene with trifluoropropynyl reagents under specific conditions. One common method includes the use of a Grignard reagent, which is prepared by reacting 1,4-dichlorobenzene with magnesium in the presence of an appropriate solvent. The resulting Grignard reagent is then reacted with a trifluoropropynyl halide to yield the desired product .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and enhanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

1,4-Dichloro-2-(trifluoroprop-1-YN-1-YL)benzene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield hydroxyl derivatives, while oxidation with potassium permanganate can produce quinones .

Mechanism of Action

The mechanism of action of 1,4-Dichloro-2-(trifluoroprop-1-YN-1-YL)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Properties

Molecular Formula

C9H3Cl2F3

Molecular Weight

239.02 g/mol

IUPAC Name

1,4-dichloro-2-(3,3,3-trifluoroprop-1-ynyl)benzene

InChI

InChI=1S/C9H3Cl2F3/c10-7-1-2-8(11)6(5-7)3-4-9(12,13)14/h1-2,5H

InChI Key

NOXCUMXJJIAPMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C#CC(F)(F)F)Cl

Origin of Product

United States

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